molecular formula C21H20N2O2 B4908781 2-(biphenyl-4-yloxy)-N-(pyridin-2-ylmethyl)propanamide

2-(biphenyl-4-yloxy)-N-(pyridin-2-ylmethyl)propanamide

Cat. No.: B4908781
M. Wt: 332.4 g/mol
InChI Key: MBGLZRNWUARBRL-UHFFFAOYSA-N
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Description

2-(biphenyl-4-yloxy)-N-(pyridin-2-ylmethyl)propanamide is an organic compound that features a biphenyl group, a pyridine ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(biphenyl-4-yloxy)-N-(pyridin-2-ylmethyl)propanamide typically involves the reaction of biphenyl-4-ol with 2-chloromethylpyridine under basic conditions to form the intermediate 2-(biphenyl-4-yloxy)-N-(pyridin-2-ylmethyl)amine. This intermediate is then reacted with acryloyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(biphenyl-4-yloxy)-N-(pyridin-2-ylmethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The biphenyl and pyridine rings can be oxidized under strong oxidative conditions.

    Reduction: The amide group can be reduced to an amine under reducing conditions.

    Substitution: The biphenyl and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.

    Substitution: Reagents such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Oxidized biphenyl and pyridine derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted biphenyl and pyridine derivatives.

Scientific Research Applications

2-(biphenyl-4-yloxy)-N-(pyridin-2-ylmethyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(biphenyl-4-yloxy)-N-(pyridin-2-ylmethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl and pyridine rings allow for strong binding interactions, while the amide group can participate in hydrogen bonding. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-(biphenyl-4-yloxy)-N-(pyridin-3-ylmethyl)propanamide
  • 2-(biphenyl-4-yloxy)-N-(pyridin-4-ylmethyl)propanamide
  • 2-(biphenyl-4-yloxy)-N-(pyridin-2-ylethyl)propanamide

Uniqueness

2-(biphenyl-4-yloxy)-N-(pyridin-2-ylmethyl)propanamide is unique due to the specific positioning of the pyridine ring, which can influence its binding affinity and specificity for molecular targets. This positioning can result in different biological activities and chemical reactivities compared to its analogs.

Properties

IUPAC Name

2-(4-phenylphenoxy)-N-(pyridin-2-ylmethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2/c1-16(21(24)23-15-19-9-5-6-14-22-19)25-20-12-10-18(11-13-20)17-7-3-2-4-8-17/h2-14,16H,15H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBGLZRNWUARBRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=CC=N1)OC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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